molecular formula C17H24Cl2N2O3S B14584741 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine CAS No. 61339-81-9

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine

Katalognummer: B14584741
CAS-Nummer: 61339-81-9
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: ZRWLUJRSNUDUPJ-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicine and chemistry. This compound is characterized by the presence of a bis(2-chloroethyl)amino group, which is known for its alkylating properties, making it a candidate for antitumor activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and pH are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Wissenschaftliche Forschungsanwendungen

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

    Medicine: Due to its alkylating properties, it is investigated for its potential antitumor activity and its ability to modify DNA and proteins.

    Industry: The compound can be used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine involves several pathways:

    Alkylation of DNA: The compound attaches alkyl groups to DNA bases, leading to DNA fragmentation and preventing DNA synthesis and RNA transcription.

    Cross-Linking: It forms cross-links between DNA strands, preventing their separation and replication.

    Induction of Mutations: The compound induces mispairing of nucleotides, leading to mutations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of D-methionine. This combination enhances its potential as a therapeutic agent and a research tool.

Eigenschaften

CAS-Nummer

61339-81-9

Molekularformel

C17H24Cl2N2O3S

Molekulargewicht

407.4 g/mol

IUPAC-Name

(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H24Cl2N2O3S/c1-25-11-6-15(17(23)24)20-16(22)12-13-2-4-14(5-3-13)21(9-7-18)10-8-19/h2-5,15H,6-12H2,1H3,(H,20,22)(H,23,24)/t15-/m1/s1

InChI-Schlüssel

ZRWLUJRSNUDUPJ-OAHLLOKOSA-N

Isomerische SMILES

CSCC[C@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Kanonische SMILES

CSCCC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.